6-Bromo-1-methylindoline
Description
6-Bromo-1-methylindoline is a bicyclic organic compound comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline core). The bromine atom is positioned at the 6th carbon of the benzene ring, while a methyl group substitutes the 1st nitrogen atom. The molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
6-bromo-1-methyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJIMNJESWOULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methylindoline typically involves the bromination of 1-methylindoline. One common method is the electrophilic aromatic substitution reaction, where 1-methylindoline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1-methylindoline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-bromo-1-methylindoline-2,3-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it back to 1-methylindoline using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: 6-Bromo-1-methylindoline-2,3-dione.
Reduction: 1-Methylindoline.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
- Research indicates that 6-Bromo-1-methylindoline exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has been shown to inhibit biofilm formation, making it a potential candidate for treating infections caused by biofilm-forming bacteria .
Anticancer Potential
- This compound has demonstrated selective cytotoxicity towards cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves binding interactions with critical biomolecules, leading to apoptosis in cancer cells .
Medicinal Chemistry
Pharmacological Applications
- Investigations have focused on the role of 6-Bromo-1-methylindoline as a pharmacophore in drug discovery. Its derivatives are being explored for their potential as antiviral and antimicrobial agents, contributing to the development of new therapeutic strategies .
Case Study: Antibacterial Activity
- A study evaluated the minimum inhibitory concentration (MIC) of various derivatives of 6-Bromo-1-methylindoline against E. coli and S. aureus. The results indicated that certain derivatives exhibited lower MIC values (as low as 8 mg/L), highlighting their efficacy against resistant strains .
Industrial Applications
Use in Dyes and Pigments
- Beyond its pharmaceutical applications, 6-Bromo-1-methylindoline is also employed in the synthesis of dyes and pigments due to its vibrant color properties and stability under various conditions.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylindoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances its binding affinity to these targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Bromo-1-methylindoline with structurally related indoline and indole derivatives, focusing on substituent effects, reactivity, and biological activity.
Substituent Position and Electronic Effects
- 5-Bromoindoline Derivatives (e.g., (5-Bromoindolin-1-yl)(cyclopropyl)methanone, Compound 6): Bromination at the 5th position (vs. 6th in the target compound) alters electronic distribution.
- 6-Bromo-1-(vinylsulfonyl)indoline :
The vinylsulfonyl group at N1 introduces a strong electron-withdrawing effect, increasing reactivity in cross-coupling reactions compared to the methyl group in 6-Bromo-1-methylindoline .
Functional Group Modifications
Biological Activity
6-Bromo-1-methylindoline is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of 6-Bromo-1-methylindoline, emphasizing its antimicrobial properties, potential therapeutic applications, and relevant research findings.
6-Bromo-1-methylindoline has the molecular formula and a molecular weight of approximately 215.07 g/mol. It is characterized by the presence of a bromine atom at the 6-position of the indoline ring, which contributes to its biological properties.
Antimicrobial Activity
Research has demonstrated that 6-Bromo-1-methylindoline exhibits significant antimicrobial activity against various pathogens. A study reported that derivatives of this compound showed effective inhibition of bacterial growth, with Minimum Inhibitory Concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | MIC (mg/L) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 8 |
| Klebsiella pneumoniae | 8 |
| Candida albicans | 16 |
The compound inhibited biofilm formation in these microorganisms, achieving up to 82.2% inhibition in some cases . This suggests that 6-Bromo-1-methylindoline could be a promising candidate for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of halogen atoms and specific side chains significantly enhances the antimicrobial and antibiofilm activities of indole derivatives. The bromine atom in 6-Bromo-1-methylindoline plays a crucial role in its effectiveness against microbial strains .
Case Studies
Several studies have explored the biological activity of 6-Bromo-1-methylindoline and its derivatives:
- Antibiofilm Activity : A comprehensive study evaluated the antibiofilm properties of various indole derivatives, including 6-Bromo-1-methylindoline. Results showed substantial biofilm disruption in E. coli, S. aureus, and K. pneumoniae, indicating its potential for treating biofilm-associated infections .
- Pharmacological Applications : The compound has been investigated for potential applications in cancer treatment due to its ability to inhibit histone deacetylase (HDAC) activity, which is linked to cancer cell proliferation. The pharmacophore modeling indicated that modifications to the indole structure could enhance its efficacy as an HDAC inhibitor .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 6-Bromo-1-methylindoline with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in bacterial resistance mechanisms and cancer pathways, providing insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
